3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine
Overview
Description
3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine is a heterocyclic compound with the molecular formula C10H9IN2O. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Mode of Action
It is known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Analysis
Biochemical Properties
3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The compound’s iodine atom can form halogen bonds with amino acid residues in proteins, potentially altering their conformation and activity. Additionally, the methoxy group can participate in hydrogen bonding, further influencing the compound’s interactions with biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. The compound’s iodine atom is particularly important for its binding interactions, as it can form halogen bonds with target biomolecules. Additionally, the methoxy and methyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can result in changes in gene expression, enzyme activity, and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound can exhibit toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in oxidative stress responses and energy production, leading to changes in cellular metabolism. Additionally, this compound can affect the levels of key metabolites, further impacting cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. The compound’s iodine atom and methoxy group play important roles in its transport and distribution, as they can interact with transporters and binding proteins to facilitate its movement within cells .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can accumulate in the mitochondria, affecting cellular metabolism and energy production .
Preparation Methods
The synthesis of 3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine typically involves the iodination of 2-methoxy-5-methyl-1,6-naphthyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to form deiodinated products.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like DMF or DMSO. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
3-Iodo-2-methoxy-5-methyl-1,6-naphthyridine can be compared with other naphthyridine derivatives, such as:
2-Methoxy-5-methyl-1,6-naphthyridine: Lacks the iodine atom, resulting in different reactivity and biological activity.
3-Bromo-2-methoxy-5-methyl-1,6-naphthyridine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.
3-Chloro-2-methoxy-5-methyl-1,6-naphthyridine:
The uniqueness of this compound lies in its specific halogen substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-iodo-2-methoxy-5-methyl-1,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2O/c1-6-7-5-8(11)10(14-2)13-9(7)3-4-12-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKGEJWYNOHKTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=NC(=C(C=C12)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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